3,5-Dimethyl-4-iodopyrazole
Overview
Description
3,5-Dimethyl-4-iodopyrazole is a heterocyclic organic compound with the molecular formula C5H7IN2. It features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an iodine atom at position 4.
Mechanism of Action
Target of Action
3,5-Dimethyl-4-iodopyrazole (DMIP) is a small molecule that has been shown to interact with several targets. The primary targets of DMIP are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , and Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes.
Mode of Action
The mode of action of DMIP involves the formation of hydrogen and halogen bonds with its targets . As predicted by density functional theory (DFT) calculations, the interaction energy between DMIP molecules can be up to 32.81 kJ mol−1 , which effectively drives DMIP molecules to assemble into fibrils, sheets, and finally, tubular architectures .
Biochemical Pathways
Given its interaction with alcohol dehydrogenases, it can be inferred that dmip may influence the metabolic pathways involving these enzymes .
Result of Action
The molecular and cellular effects of DMIP’s action are largely dependent on its interaction with its targets. For instance, its interaction with alcohol dehydrogenases could potentially influence the metabolism of alcohols in the body . Moreover, DMIP has been used to prepare supramolecular assemblies with a tubular morphology, which have been used to guide the linear organization of nanostructures .
Action Environment
The action of DMIP can be influenced by environmental factors. For example, the self-assembly process of DMIP into tubular structures can be easily reversed by heating at 100 °C . This suggests that temperature is a key environmental factor that can influence the action and stability of DMIP.
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-4-iodopyrazole has been found to interact with other molecules through hydrogen and halogen bond interactions . These interactions can drive the assembly of this compound into more complex structures, such as fibrils, sheets, and tubular architectures .
Molecular Mechanism
Its ability to form complex structures through hydrogen and halogen bond interactions suggests it may interact with other biomolecules in a similar manner
Temporal Effects in Laboratory Settings
This compound has been observed to form tubular structures that can be easily removed by heating at 100 °C . This suggests that the effects of this compound may change over time under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-iodopyrazole typically involves the iodination of 3,5-dimethylpyrazole. One common method employs N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solvent such as trifluoroacetic acid (TFA) at room temperature. The process involves dissolving 3,5-dimethylpyrazole in TFA, adding N-iodosuccinimide, and stirring the mixture for about an hour. The reaction mixture is then worked up by adding water and extracting the product with ethyl acetate. The organic layer is washed with a saturated sodium bisulfite solution, dried over sodium sulfate, filtered, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-iodopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted pyrazoles.
Coupling Products: These reactions yield various biaryl and heteroaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3,5-Dimethyl-4-iodopyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate.
Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the methyl groups at positions 3 and 5.
3,5-Dimethylpyrazole: Lacks the iodine atom at position 4.
Uniqueness: 3,5-Dimethyl-4-iodopyrazole is unique due to the presence of both iodine and methyl groups, which confer distinct reactivity and properties. The iodine atom makes it a valuable intermediate for cross-coupling reactions, while the methyl groups influence its steric and electronic characteristics.
Properties
IUPAC Name |
4-iodo-3,5-dimethyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZXIXHKDJNBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174228 | |
Record name | Pyrazole, 3,5-dimethyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-45-6 | |
Record name | 4-Iodo-3,5-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2033-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-iodopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2033-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazole, 3,5-dimethyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethyl-4-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-Dimethyl-4-iodopyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2H8B6U6QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting structural properties make 3,5-dimethyl-4-iodopyrazole unique in terms of self-assembly?
A1: Unlike many molecules that rely on complex designs for self-assembly, DMIP exhibits this behavior with a remarkably simple structure. Research shows that DMIP self-assembles into tubular structures with dimensions ranging from nanometers to micrometers []. This is driven by strong intermolecular interactions, specifically hydrogen bonds and halogen bonds, with a combined energy of up to 32.81 kJ mol-1 according to Density Functional Theory (DFT) calculations []. This property makes DMIP a promising candidate for applications requiring controlled organization of nanomaterials. For example, it has been successfully used as a disposable template for creating ordered gold (Au) and silver (Ag) nanochains [].
Q2: How does the structure of this compound lend itself to forming complexes with metals, and what are the potential applications of these complexes?
A2: this compound (DMIP) acts as a ligand, readily forming complexes with metals like palladium(II) []. This coordination ability stems from the presence of nitrogen atoms in the pyrazole ring, which possess lone pairs of electrons capable of forming bonds with metal ions. These palladium(II) complexes, with the general formula [PdX2(HdmIPz)2] (where X represents halogens or pseudohalogens like SCN), have shown promising results in preliminary antitumor activity tests []. This research highlights the potential of DMIP-metal complexes in developing new metal-based anticancer drugs.
Q3: What research has been conducted on the potential antitumor activity of this compound and its derivatives?
A3: Studies have investigated the antitumor potential of palladium(II) complexes containing this compound (DMIP) as a ligand []. These complexes, along with the free ligand itself, were tested against murine tumor cells. While the results are preliminary, they show that some of the DMIP-containing complexes demonstrate cytotoxic activity against these cancer cells []. This suggests that further exploration of DMIP and its derivatives as potential antitumor agents is warranted.
Q4: Beyond its use in self-assembly and potential pharmaceutical applications, what other research avenues are being explored with this compound?
A4: While the self-assembly properties and potential pharmaceutical applications of this compound (DMIP) are noteworthy, research also investigates its coordination chemistry. Scientists are exploring the synthesis, crystal structures, and magnetic properties of DMIP complexes with various metals, including copper(II) []. This broader exploration of DMIP's chemical behavior could uncover new applications in areas such as catalysis, materials science, and beyond.
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